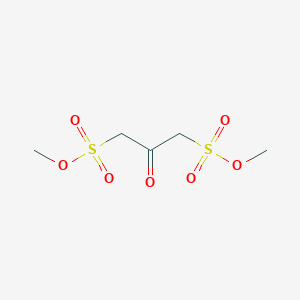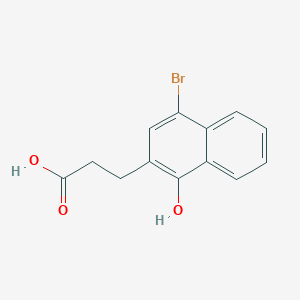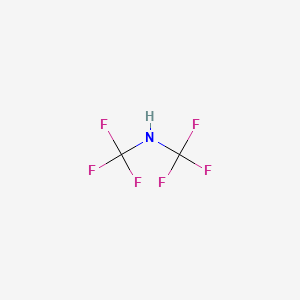
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- is a fluorinated amine compound with the molecular formula C2HF6N. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- typically involves the reaction of trifluoromethylamine with appropriate reagents under controlled conditions. One common method includes the reaction of trifluoromethylamine with a trifluoromethylating agent in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the reactivity of the fluorinated compounds involved .
化学反应分析
Types of Reactions
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of functionalized amines .
科学研究应用
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and stability.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong bonds with various biological molecules, affecting their function and activity. The pathways involved include enzyme inhibition and modulation of metabolic processes .
相似化合物的比较
Similar Compounds
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)-, compd. with N,N-diethylethanamine: This compound shares similar structural features but differs in its reactivity and applications.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Another closely related compound with similar chemical properties but distinct uses in research and industry.
Uniqueness
Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- is unique due to its high reactivity and the presence of multiple trifluoromethyl groups, which enhance its stability and interaction with other molecules. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
属性
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6N/c3-1(4,5)9-2(6,7)8/h9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLLUEAYLAHJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(F)(F)F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF6N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334476 |
Source


|
| Record name | Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-77-7 |
Source


|
| Record name | Methanamine, 1,1,1-trifluoro-N-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
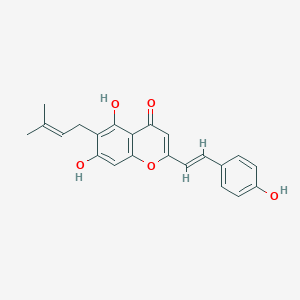
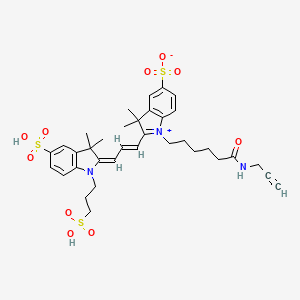

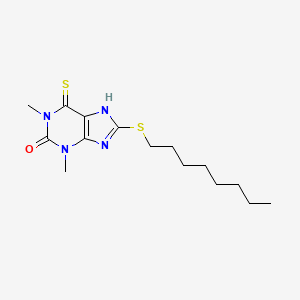
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
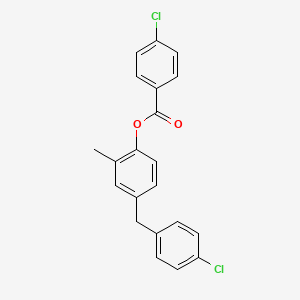
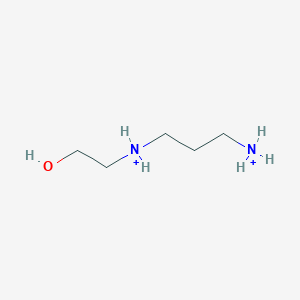
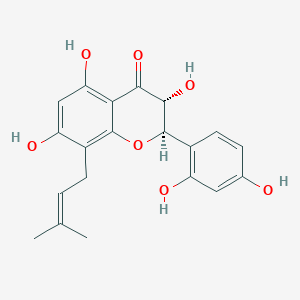
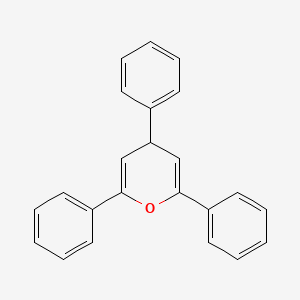
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
